Fmoc-D-His(Fmoc)-OH
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Overview
Description
Fmoc-D-Histidine(Fmoc)-OH is a derivative of the amino acid histidine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amine group during the synthesis process. The Fmoc group is known for its hydrophobicity and aromaticity, which promote the association of building blocks through hydrophobic and π-π stacking interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(Fmoc)-OH typically involves the protection of the histidine amino group with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In industrial settings, the production of Fmoc-D-Histidine(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is removed using a solution of piperidine in DMF, allowing for the sequential addition of amino acids to form the desired peptide .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Histidine(Fmoc)-OH undergoes several types of reactions, including:
Deprotection: The Fmoc group can be removed using piperidine in DMF, exposing the amine group for further reactions.
Coupling Reactions: The exposed amine group can react with carboxyl groups of other amino acids to form peptide bonds.
Substitution Reactions: The imidazole ring of histidine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Peptides: Formed through coupling reactions.
Substituted Histidine Derivatives: Formed through substitution reactions on the imidazole ring.
Scientific Research Applications
Fmoc-D-Histidine(Fmoc)-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the design of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the development of bio-inspired materials due to its self-assembly properties.
Catalysis: Used in the design of peptide-based catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of Fmoc-D-Histidine(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation. The imidazole ring of histidine can also interact with various molecular targets, including metal ions and enzymes, through coordination and hydrogen bonding .
Comparison with Similar Compounds
Fmoc-L-Histidine(Fmoc)-OH: The L-isomer of histidine with similar protective groups.
Fmoc-D-Tryptophan(Fmoc)-OH: Another Fmoc-protected amino acid with an indole side chain.
Fmoc-D-Phenylalanine(Fmoc)-OH: An Fmoc-protected amino acid with a phenyl side chain.
Uniqueness: Fmoc-D-Histidine(Fmoc)-OH is unique due to the presence of the imidazole ring in its side chain, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in the synthesis of peptides that require histidine residues for their biological activity .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXFPFCUZKREB-MGBGTMOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679580 |
Source
|
Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200926-18-7 |
Source
|
Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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